Fasciculol D
Description
Biosynthetic Origins and Ecological Context of Fasciculol D
The Fungal Kingdom is a prolific source of a vast array of natural products with diverse chemical structures and biological activities. frontiersin.org These compounds, often referred to as secondary metabolites, are not essential for the primary growth of the fungus but play crucial roles in its interaction with the environment. Mushroom-forming fungi, in particular, are recognized for producing a plethora of chemical compounds to compete with other organisms in their ecosystem. frontiersin.org These natural products exhibit a wide range of useful biological activities, including antimicrobial and antitumor properties. frontiersin.org The exploration of fungal metabolites continues to be a promising area for the discovery of novel chemical entities. nih.gov
This compound is produced by the sulfur tuft mushroom, Hypholoma fasciculare (also known by its synonym Naematoloma fasciculare). nii.ac.jpnih.gov This poisonous mushroom is a wood-decaying fungus that grows in clusters on logs and stumps. nih.gov H. fasciculare is known to produce a variety of secondary metabolites, including a range of terpenoid compounds. frontiersin.orgnii.ac.jp The production of these compounds is believed to be part of the mushroom's chemical defense mechanism. frontiersin.org Research has shown that H. fasciculare is a highly active antagonistic species with antimicrobial activity against various microorganisms. frontiersin.orgnih.gov
This compound is a member of the fasciculol family, a group of lanostane (B1242432) triterpenoids. nih.gov Triterpenoids are a class of terpenes composed of six isoprene (B109036) units. foodb.ca The core structure of fasciculols is a tetracyclic triterpene skeleton. tandfonline.com this compound is specifically a depsipeptide of Fasciculol B, meaning it is an ester formed from Fasciculol B, a carboxylic acid, and the amino acid glycine (B1666218). researchgate.nettandfonline.com
Table 1: Classification of this compound
| Category | Classification |
| Kingdom | Fungi |
| Phylum | Basidiomycota |
| Class | Agaricomycetes |
| Order | Agaricales |
| Family | Strophariaceae |
| Genus | Hypholoma |
| Species | H. fasciculare |
| Chemical Superclass | Lipids and lipid-like molecules |
| Chemical Class | Steroids and steroid derivatives |
| Chemical Subclass | Bile acids, alcohols and derivatives |
This table is based on the classification of related fasciculol compounds. naturalproducts.net
The Role of Hypholoma fasciculare (syn. Naematoloma fasciculare) as a Producer Organism
Historical Discoveries and Initial Research on this compound
The initial research into the chemical constituents of Naematoloma fasciculare led to the isolation and characterization of several fasciculols. In 1977, researchers reported the isolation of Fasciculol A, B, and C from the fruit bodies of this mushroom, noting their plant growth inhibitory effects. tandfonline.com Shortly after, the structure of this compound was elucidated as a depsipeptide of Fasciculol B. tandfonline.com Early studies also identified Fasciculols E and F as toxic principles of the mushroom, causing paralysis and death in mice. jst.go.jp These initial findings highlighted the biological activity of the fasciculol family and spurred further investigation into their properties. For instance, this compound demonstrated antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae. nii.ac.jpcabidigitallibrary.org
Current Research Trajectories and Unanswered Questions Pertaining to this compound
Current research continues to explore the diverse biological activities of the fasciculol family. While specific recent studies focusing solely on this compound are limited, the broader family of compounds from Hypholoma species remains an active area of investigation. For example, other fasciculols and related compounds from Hypholoma lateritium have been studied for their anti-inflammatory properties. d-nb.inforesearchgate.net
Several unanswered questions remain regarding this compound. A complete understanding of its biosynthetic pathway, including the specific enzymes involved, is yet to be fully elucidated. Further investigation into its mechanism of action at a molecular level for its antimicrobial activities is also warranted. The full spectrum of its biological activities and its potential ecological roles are areas that require more in-depth research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64971-23-9 |
|---|---|
Molecular Formula |
C39H65NO10 |
Molecular Weight |
707.9 g/mol |
IUPAC Name |
[(2R,3R,10S,12S,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C39H65NO10/c1-22(11-14-28(41)35(4,5)47)23-15-16-38(8)24-12-13-27-34(2,3)33(46)26(18-37(27,7)25(24)17-29(42)39(23,38)9)50-31(44)20-36(6,48)19-30(43)40-21-32(45)49-10/h22-23,26-29,33,41-42,46-48H,11-21H2,1-10H3,(H,40,43)/t22-,23?,26-,27?,28-,29+,33+,36?,37-,38+,39+/m1/s1 |
InChI Key |
UFHYUEPVXXEOIS-KBNKLVGESA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1([C@H](CC3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(C(CC3=C2CCC4C3(CC(C(C4(C)C)O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)O)C)C |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation of Fasciculol D
Methodological Advancements in Natural Product Isolation
The successful isolation of Fasciculol D is underpinned by advancements in methodologies for natural product discovery. These include the refinement of fungal cultivation techniques to maximize the yield of secondary metabolites and the application of highly efficient extraction and separation technologies.
Optimization of Fungal Culture and Extraction Procedures
The production of this compound relies on the careful cultivation of specific fungal strains under controlled laboratory conditions. Optimizing these conditions and subsequent extraction procedures is critical for obtaining sufficient quantities of the compound for structural analysis and further research.
The biosynthesis of secondary metabolites by fungi is highly sensitive to the composition of the culture medium and various physical parameters. informaticsjournals.co.in To enhance the production of compounds like this compound, researchers systematically optimize factors such as carbon and nitrogen sources, pH, temperature, and incubation period. informaticsjournals.co.inmdpi.com For instance, a filamentous fungus strain isolated from the fruiting bodies of Hypholoma fasciculare was cultured at 25°C for 30 days in a medium containing 4% glucose, 0.1% peptone, and 4% malt (B15192052) extract to produce related compounds. researchgate.net The choice of substrate can also significantly influence metabolite production, with mixtures of agro-industrial wastes like wheat bran and rice being explored for solid-state fermentation. mdpi.comresearchgate.net
Table 1: Optimized Fungal Culture Parameters for Secondary Metabolite Production
| Parameter | Optimized Condition |
|---|---|
| Basal Media | Minimal ereavis broth informaticsjournals.co.in |
| Carbon Source | Glucose and sucrose (B13894) informaticsjournals.co.in |
| Nitrogen Source | Peptone and Yeast extract informaticsjournals.co.in |
| pH | 6 informaticsjournals.co.in |
| Temperature | 28°C informaticsjournals.co.in |
| Incubation Period | 7 days informaticsjournals.co.in |
This table is based on general optimization strategies for fungal secondary metabolite production and may not be specific to this compound.
Following fungal cultivation, the next crucial step is the extraction of the desired metabolites. This typically involves solvent partitioning, a technique that separates compounds based on their differential solubilities in two immiscible liquids, often an aqueous phase and an organic solvent. libretexts.orglibretexts.org The process usually begins with extracting the fungal biomass or culture broth with a solvent like methanol (B129727). mdpi.com The resulting crude extract is then subjected to liquid-liquid extraction. For example, an extract can be partitioned between n-hexane and water, followed by ethyl acetate (B1210297) (EtOAc) and water. acs.org This separates the compounds into fractions of varying polarity. The choice of solvent is critical; for instance, the n-hexane-soluble phase of a methanol extract of Pholiota populnea yielded several lanostane (B1242432) diesters. acs.org The efficiency of extraction can be improved by performing multiple extractions with smaller volumes of the organic solvent. jsscacs.edu.in
Table 2: Common Solvents Used in Fungal Metabolite Extraction
| Solvent | Polarity | Typical Use |
|---|---|---|
| n-Hexane | Non-polar | Extraction of non-polar compounds acs.orgacs.org |
| Ethyl Acetate | Moderately polar | Extraction of moderately polar compounds acs.org |
| Methanol | Polar | Initial extraction from fungal biomass mdpi.com |
| Chloroform (B151607) | Moderately polar | Partitioning of extracts u-szeged.hu |
| Water | Highly polar | Used as the aqueous phase in partitioning libretexts.orgacs.org |
A novel and promising source for the discovery of bioactive compounds is the "fruiting liquid," the exudate produced by mushroom-forming fungi during the development of their fruiting bodies. acs.org This liquid is hypothesized to play a significant role in fruiting body formation and has been found to contain a variety of secondary metabolites. acs.orgacs.org Researchers have successfully isolated novel compounds from the fruiting liquid of fungi such as Hypholoma lateritium and Hericium erinaceus. acs.orgacs.org The collection of this liquid, though challenging due to the small quantities secreted, provides a unique source for bioprospecting. acs.org Studies on the fruiting bodies and mycelium of other fungi, like Meripilus giganteus, have also revealed distinct metabolite profiles, suggesting that different parts and developmental stages of fungi can yield a diverse array of chemical constituents. mdpi.com
Solvent Partitioning and Extraction Strategies
Advanced Chromatographic Separation Techniques
After initial extraction and partitioning, the resulting fractions are complex mixtures that require further separation to isolate individual compounds. nih.gov Chromatography is the cornerstone of this purification process, separating molecules based on their differential interactions with a stationary phase and a mobile phase. wikipedia.org
Silica (B1680970) gel column chromatography is a widely used technique in natural product isolation. acs.orgacs.org In this method, a polar stationary phase (silica gel) is used, and the mixture is eluted with a mobile phase of increasing polarity. Non-polar compounds elute first, followed by more polar compounds. For instance, an ethyl acetate-soluble fraction can be subjected to medium-pressure liquid chromatography (MPLC) on silica gel, using a gradient of chloroform and methanol to separate it into multiple fractions. acs.org
Reversed-phase chromatography operates on the opposite principle, employing a non-polar stationary phase (often a C18-bonded silica) and a polar mobile phase (typically mixtures of water and organic solvents like methanol or acetonitrile). nih.gov This technique is highly effective for the final purification of compounds. For example, a fraction obtained from silica gel chromatography can be further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield pure compounds like this compound. acs.org
Flash Chromatography and Medium Pressure Liquid Chromatography (MPLC)
Comprehensive Spectroscopic Analysis for Structure Determination
Following isolation, the precise molecular structure of this compound was determined through a combination of spectroscopic methods, primarily mass spectrometry and nuclear magnetic resonance.
The molecular formula of this compound was originally established as C₄₁H₆₈N₂O₉ through a combination of elemental analysis and mass spectrometry (MS). tandfonline.com Modern High-Resolution Mass Spectrometry (HRMS) would confirm this composition with high accuracy. The original mass spectrum provided critical clues to the structure. A key fragment ion observed at m/z 534 was instrumental in deducing the connectivity of the molecule. This fragment corresponds to the loss of the depsipeptide side chain C₇H₁₁NO₄ via a McLafferty rearrangement, confirming the composition of the side chain and its attachment to the main triterpene core. tandfonline.com This type of fragmentation analysis remains a cornerstone of structural elucidation by mass spectrometry.
NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules. While the original elucidation of this compound relied on one-dimensional proton NMR, modern analysis employs a suite of multi-dimensional experiments. researchgate.net
The ¹H NMR spectrum of this compound provided the first detailed insights into its structure. Key signals confirmed the presence of the Fasciculol B core and the attached depsipeptide moiety. The spectrum, recorded in deuterated chloroform (CDCl₃), showed characteristic signals for nine methyl groups, an acyloxy methine proton at δ 5.14 (1H, td, J=10, 10, 4.5 Hz), and a hydroxy methine proton at δ 3.24 (1H, d, J=10 Hz). tandfonline.com The signal at δ 5.14 indicated that the depsipeptide was attached to the C-2 hydroxyl group of the Fasciculol B skeleton. tandfonline.com The spectrum also revealed signals for a methoxy (B1213986) group (δ 3.78) and a secondary methylene (B1212753) amino group (δ 4.07, 2H, d, J=5 Hz), which are characteristic of the N-(3-hydroxy-3-methylglutaroyl)-glycine side chain after methylation. tandfonline.com
¹³C NMR data was not available at the time of the original discovery. However, analysis of related compounds shows distinct signals for the lanostane skeleton and the depsipeptide side chain, which would be expected for this compound. srce.hrnii.ac.jp
Table 1: Selected ¹H NMR Spectral Data for this compound tandfonline.com (Data interpreted from the original publication)
| Chemical Shift (δ) (ppm) | Multiplicity / Coupling Constant (J in Hz) | Assignment |
| 5.14 | td, J = 10, 10, 4.5 | H-2 (acyloxy methine) |
| 3.24 | d, J = 10 | H-3 (hydroxy methine) |
| 4.07 | d, J = 5 | -NH-CH₂ -CO- |
| 7.32 | t, J = 5 | -NH -CH₂-CO- |
| 3.78 | s | -COOCH₃ (of methylated side chain) |
| 0.62 - 1.42 | various | 9 Methyl Groups |
While the original structural proof of this compound was achieved without two-dimensional NMR, these modern techniques are now indispensable for unambiguously confirming the connectivity of such complex molecules. researchgate.net
Correlational NMR (COSY): A ¹H-¹H COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of adjacent protons, enabling the assembly of spin systems within the molecule, such as the lanostane ring system and the amino acid side chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals directly to the carbon atoms they are attached to (¹JCH coupling). This would definitively assign the carbon signals for each protonated position in the this compound structure, providing a complete ¹H-¹³C assignment map.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique indispensable for determining the relative stereochemistry of molecules. libretexts.org It operates by detecting through-space interactions between protons that are in close proximity, typically within 5 Å, regardless of whether they are connected through chemical bonds. libretexts.org For a rigid polycyclic structure like the lanostane core of this compound, NOESY provides definitive evidence for the spatial orientation of substituents and the nature of ring junctions. nih.gov
The analysis of the NOESY spectrum allows for the mapping of these spatial relationships. For instance, in related lanostane triterpenes isolated from fungi, specific correlations are consistently used to assign the relative configuration. nih.gov Key Overhauser effects (NOEs) observed between angular methyl protons and protons on the steroid-like core establish the 'α' (downward-pointing) and 'β' (upward-pointing) faces of the molecule. The observation of an NOE between a methyl group's protons and a nearby methine proton indicates they are on the same face of the ring system. nih.govresearchgate.net
In the context of the this compound core, which is derived from Fasciculol C, the following NOESY correlations would be crucial for confirming its relative stereochemistry, based on analyses of analogous compounds. nih.govresearchsquare.com
| Correlating Protons | Inferred Spatial Relationship | Stereochemical Implication |
|---|---|---|
| H-3 with H-5 and H₃-28 | Protons are in close proximity on the α-face. | Confirms the α-orientation of H-3 and H-5, and the α-position of the C-28 methyl group. |
| H-2 with H₃-19 and H₃-29 | Protons are in close proximity on the β-face. | Indicates the β-orientation of H-2 and the β-position of the C-19 and C-29 methyl groups. nih.gov |
| H₃-18 with H-20 | Protons are β-oriented and spatially close. | Establishes the β-orientation of the C-18 methyl group and defines the stereochemistry at the C-17 side chain junction. nih.gov |
| H-20 with H-24 | Protons on the side chain are spatially correlated. | Helps define the conformation and relative stereochemistry of the flexible side chain. researchsquare.com |
By systematically analyzing these and other correlations across the entire molecule, a complete and unambiguous model of the relative stereochemistry of the triterpenoid (B12794562) core of this compound can be constructed.
Ancillary Spectroscopic Techniques (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For a complex molecule like this compound, which is a depsipeptide, the IR spectrum provides clear evidence for its characteristic functional groups. tandfonline.com
This compound possesses multiple hydroxyl (-OH) groups, ester (C=O, C-O), and amide (C=O, N-H) functionalities. Each of these groups absorbs IR radiation at specific, well-characterized frequencies (expressed as wavenumbers, cm⁻¹). The IR spectra of related fasciculols and fascicularones confirm the presence of these groups through distinct absorption bands. researchgate.nettandfonline.com For example, the spectrum for Fascicularone E shows a hydroxyl absorption at 3455 cm⁻¹ and a carbonyl absorption at 1733 cm⁻¹. researchgate.net Similarly, Fasciculol A exhibits a strong hydroxyl band at 3380 cm⁻¹. tandfonline.com
Based on the known structure of this compound, its IR spectrum would be expected to display a combination of these characteristic peaks.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference/Notes |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching, H-bonded | ~3600–3300 (broad) | Indicates the presence of multiple alcohol groups. tandfonline.comtandfonline.com |
| Amide (N-H) | Stretching | ~3300 | Characteristic of the amide linkage in the depsipeptide side chain. tandfonline.com |
| Ester (C=O) | Stretching | ~1735–1730 | From the ester linkage between the triterpene core and the side chain. researchgate.nettandfonline.com |
| Amide I (C=O) | Stretching | ~1655 | From the amide carbonyl in the valine moiety. tandfonline.com |
| Alkyl (C-H) | Stretching | ~2960–2850 | Represents the numerous sp³ C-H bonds in the lanostane skeleton. |
These IR data, while not providing detailed structural connectivity, serve as a rapid and effective method to confirm the presence of key functional groups, corroborating data obtained from NMR and mass spectrometry.
Absolute Stereochemistry Determination
Determining the absolute configuration—the precise three-dimensional arrangement of atoms in a chiral molecule—is the final and most challenging step in structural elucidation. For complex natural products like this compound, this requires specialized analytical techniques that can differentiate between enantiomers.
Chiral Analysis and Advanced Stereochemical Assignment Methods
The absolute stereochemistry of fasciculol-type triterpenoids is often established through a combination of methods. A common strategy involves chemical degradation or derivatization to break the complex molecule into smaller, more easily identifiable chiral fragments. For depsipeptides like this compound, alkaline methanolysis can be used to cleave the ester bond, liberating the triterpene core (Fasciculol C) and the side-chain components. tandfonline.comresearchgate.net The absolute configuration of these fragments can then be determined by comparison with authentic, commercially available standards (e.g., L-valine).
Chiroptical methods, particularly electronic circular dichroism (ECD), are also pivotal. ECD measures the differential absorption of left and right circularly polarized light, a property unique to chiral molecules. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a fingerprint of the molecule's absolute configuration. nii.ac.jp The experimental ECD spectrum of the unknown compound is compared to that of closely related compounds whose absolute stereochemistry has already been unequivocally established, often through X-ray crystallography. researchsquare.com This comparative approach was used to determine the stereochemistry of a new fasciculol derivative, where its CD spectrum was compared to that of a known analogue. nii.ac.jp
Computational Approaches to Conformational Analysis and Spectroscopic Prediction
In modern natural product chemistry, computational methods have become a powerful tool for assigning absolute stereochemistry, especially when suitable crystals for X-ray analysis cannot be obtained. acs.org This approach involves calculating the theoretical properties of all possible stereoisomers and comparing them to the experimental data.
The most common method involves Density Functional Theory (DFT) calculations to predict the ECD spectrum. researchsquare.comacs.org The process begins with a conformational search to identify the most stable, low-energy conformations of each potential stereoisomer. For each of these stable conformers, the ECD spectrum is calculated. These individual spectra are then averaged, weighted by their predicted Boltzmann population, to generate a final theoretical spectrum for that stereoisomer.
The calculated ECD spectrum is then compared with the experimental spectrum measured for the natural product. A good match between the experimental spectrum and the calculated spectrum for one specific isomer allows for the confident assignment of the absolute configuration. researchsquare.com This methodology has been successfully applied to determine the absolute configuration of numerous complex triterpenoids and other natural products. researchsquare.comacs.org Furthermore, DFT can also be used to calculate and predict NMR chemical shifts, providing another layer of data to correlate with experimental findings for unambiguous structural assignment. acs.org
Biosynthetic Pathway Elucidation of Fasciculol D
Mechanistic Investigations of Fasciculol D Biosynthesis
The elucidation of how this compound is assembled at a molecular level involves a combination of classic biochemical techniques and modern analytical methods. These studies aim to identify the precursor molecules, map the sequence of transformations, and understand the enzymatic processes involved.
Isotopic Labeling Studies and Precursor Incorporation Analysis
A foundational technique for deciphering biosynthetic pathways is isotopic labeling. wikipedia.org This method involves introducing a precursor molecule containing a heavier, non-radioactive isotope (like ¹³C or ¹⁸O) or a radioactive isotope (like ¹⁴C or ³H) into the producing organism. wikipedia.orgbiorxiv.org By tracking the position of these labels in the final natural product, researchers can deduce the metabolic route. wikipedia.org
While specific isotopic labeling studies exclusively on this compound are not extensively detailed in publicly available literature, the general principles of terpenoid biosynthesis provide a strong framework for its origins. Terpenoids are derived from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net Feeding experiments using isotopically labeled acetate (B1210297) or mevalonate (B85504) have been instrumental in confirming the precursor-product relationships in the biosynthesis of numerous terpenoids. science.gov For instance, the incorporation of [2-¹⁴C]acetate into dioscorea leaves led to the formation of radioactive terpenoids, demonstrating the role of acetate in the pathway. science.gov Similarly, stable-isotope labeling is a widely used approach to establish the starting materials and intermediates of a metabolic pathway. biorxiv.org
Postulated Enzymatic Transformations and Rearrangements
The biosynthesis of terpenoids is characterized by a series of complex enzymatic transformations, including cyclizations and rearrangements. researchgate.net this compound, as a diterpenoid, is synthesized from geranylgeranyl pyrophosphate (GGPP), which is formed by the condensation of one DMAPP and three IPP units.
The key steps in the biosynthesis of polycyclic diterpenoids like this compound are believed to involve:
Cyclization: A terpene synthase enzyme catalyzes the initial cyclization of the linear GGPP precursor into a polycyclic hydrocarbon intermediate. This step is crucial for establishing the core ring structure of the molecule.
Oxidations: Following cyclization, a series of oxidation reactions, often catalyzed by cytochrome P450 monooxygenases, introduce hydroxyl groups and other oxygen-containing functionalities. These modifications are critical for the final structure and biological activity of this compound.
Rearrangements: The carbon skeleton may undergo rearrangements, such as hydride or methyl shifts, to form the final, intricate structure of this compound.
The reactivity of intermediates like β-lactones, which can undergo cleavage of the acyl C2-O1 or alkyl C4-O1 bonds, highlights the types of transformations that can occur in natural product biosynthesis. clockss.org
Role of Specific Intermediates (e.g., 3-Hydroxy-3-methylglutaric Acid Pathway)
This compound biosynthesis, like that of other terpenoids in fungi and animals, proceeds via the mevalonate (MVA) pathway. frontiersin.orgcimap.res.in This pathway provides the essential building blocks, IPP and DMAPP. frontiersin.org A key intermediate in this pathway is 3-hydroxy-3-methylglutaric acid (HMG-CoA). clockss.org
The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form HMG-CoA. This reaction is catalyzed by two key enzymes:
Acetoacetyl-CoA thiolase: Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
HMG-CoA synthase (HMGS): Catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to produce HMG-CoA. cimap.res.inresearchgate.net
Subsequently, HMG-CoA reductase (HMGR) , a rate-limiting enzyme in the pathway, reduces HMG-CoA to mevalonic acid. frontiersin.org Further enzymatic steps then convert mevalonic acid into IPP and DMAPP. The regulation of HMGR activity is a critical control point in terpenoid biosynthesis. frontiersin.org
Genetic Dissection of the Biosynthetic Machinery
Advances in genome sequencing and bioinformatics have revolutionized the study of natural product biosynthesis. By identifying and characterizing the genes responsible for producing these compounds, scientists can gain a deeper understanding of the underlying enzymatic machinery.
Identification and Annotation of Biosynthetic Gene Clusters (BGCs)
In many fungi, the genes encoding the enzymes for a specific biosynthetic pathway are physically clustered together on the chromosome. These are known as biosynthetic gene clusters (BGCs). jmicrobiol.or.krbiorxiv.org The identification of BGCs is a powerful strategy for discovering new natural products and understanding their biosynthesis.
Computational tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and plantiSMASH are used to scan fungal and plant genomes for potential BGCs. biorxiv.orgnih.govnih.gov These tools identify "signature" genes, such as those encoding terpene synthases or cytochrome P450s, which are characteristic of specific biosynthetic pathways. biorxiv.org A study on Hypholoma fasciculare, a known producer of fasciculols, led to the characterization of more than 15 variant biosynthetic gene clusters. biorxiv.org One predicted terpene enzyme, HfasTerp-147, was identified and its gene cluster was found to be assembled into two different contigs. biorxiv.org
Functional Characterization of Key Biosynthetic Enzymes
Once a BGC is identified, the next step is to functionally characterize the enzymes it encodes to confirm their role in the biosynthesis of the target compound. This often involves:
Gene Knockout: Deleting a specific gene in the cluster and observing the effect on the production of this compound. jmicrobiol.or.kr
Heterologous Expression: Expressing a gene from the cluster in a different host organism (like E. coli or yeast) and testing the ability of the resulting enzyme to perform a specific reaction. nih.gov
In Vitro Enzymatic Assays: Purifying the enzyme and testing its activity with predicted substrates in a test tube. nih.gov
For example, the functional characterization of a farnesyl diphosphate (B83284) synthase (FPPS) from Dendrobium nobile involved cloning the gene, expressing it in E. coli, and confirming its ability to catalyze the formation of farnesyl diphosphate. nih.gov Similarly, the functionality of HMG-CoA reductases from Taraxacum brevicorniculatum was demonstrated through complementation assays in E. coli and transient expression in Nicotiana benthamiana. science.gov These approaches are essential for definitively linking genes to specific steps in the this compound biosynthetic pathway.
Comparative Genomics and Chemoinformatic Analysis of Related Fungal Metabolites
The elucidation of the biosynthetic pathway for complex natural products like this compound is greatly accelerated by comparative genomics and chemoinformatic approaches. These computational strategies allow researchers to predict gene function and identify biosynthetic gene clusters (BGCs) by comparing the genome of the producing organism, Hypholoma fasciculare, with those of related species.
Genomic comparisons between H. fasciculare and its close relative, Hypholoma sublateritium, have been particularly insightful. nih.gov Both species produce a variety of structurally related lanostane-type triterpenoids and sesquiterpenes. By aligning their genomes, researchers can identify homologous BGCs and pinpoint key genetic differences that may account for the observed variations in their secondary metabolite profiles. nih.govbiorxiv.org
For instance, studies have identified numerous terpene synthase gene clusters in H. fasciculare. nih.gov One such cluster, HfasTerp-94, predicted to be involved in producing sesquiterpenes like protoilludane, has a corresponding analogue in H. sublateritium. nih.gov However, a critical difference is the absence of a short-chain dehydrogenase/reductase (SDR) gene in the H. sublateritium cluster, suggesting a divergence in the downstream tailoring of the terpene scaffold. nih.gov These "missing" or additional genes in otherwise similar clusters are strong candidates for enzymes responsible for the unique chemical modifications that differentiate the metabolites of each species.
Another example is the BGC for the sesquiterpene naematolin, a compound also produced by Hypholoma species. nih.govnih.gov Genome mining of H. fasciculare successfully identified a candidate BGC for naematolin. nih.govnih.gov This discovery was aided by comparing the H. fasciculare genome to other fungi and searching for clusters containing a terpene synthase with predicted caryophyllene (B1175711) synthase activity, the expected precursor for naematolin. nih.gov
Chemoinformatic analyses complement genomic data by mapping the known chemical space of fungal metabolites. nih.govnih.gov These studies consistently reveal that fungal natural products, including those from Hypholoma, possess a high degree of molecular complexity, stereochemistry, and three-dimensional structure. nih.gov This structural richness makes them promising candidates for drug discovery. By correlating the complex chemical structures of compounds like the fasciculols with the intricate BGCs identified through genomics, scientists can build robust hypotheses about the function of specific tailoring enzymes (e.g., P450 monooxygenases, acyltransferases) that generate this diversity.
| BGC Designation | Host Species | Homologous Cluster in Related Species | Key Enzymatic Functions | Notable Genomic Differences | Putative Product Class |
|---|---|---|---|---|---|
| HfasTerp-94 | H. fasciculare | Present in H. sublateritium | Terpene synthase (trans-humulyl cation type), P450 monooxygenase, Short-chain dehydrogenase/reductase (SDR) | The homologous cluster in H. sublateritium lacks the SDR3 gene found in H. fasciculare. nih.gov | Protoilludane-type sesquiterpenoids |
| HfasTerp-179 | H. fasciculare | Present in H. sublateritium (Scaffold 11) | Terpene synthase (germacradienyl-derivative type) | The H. sublateritium cluster appears larger, with two additional genes not found in the same contig in H. fasciculare, suggesting a possible genome misassembly. nih.govbiorxiv.org | Germacrene-derived sesquiterpenoids |
| Naematolin BGC | H. fasciculare | Not explicitly compared but functionally identified | Atypical sesquiterpene synthase (caryophyllene-like), FAD-dependent oxidase | The cyclase is unusual, capable of multiple ring closures (1,11 and 2,10). nih.govnih.gov | Caryophyllane-derived sesquiterpenoids (e.g., Naematolin) |
Chemoenzymatic and Synthetic Biology Approaches to Pathway Engineering
The inherent difficulties in genetically manipulating basidiomycetes like H. fasciculare and the low production titers of many of their secondary metabolites have spurred the use of chemoenzymatic and synthetic biology strategies. nih.gov These approaches aim to reconstruct or modify the biosynthetic pathway in more tractable host organisms or use isolated enzymes for specific chemical conversions. nih.govnih.gov
A primary synthetic biology tool is the heterologous expression of BGCs. frontiersin.org This involves transferring the entire genetic blueprint for a natural product from the native producer into a well-characterized and easily manipulated host, such as the ascomycete Aspergillus oryzae or the bacterium Escherichia coli. This strategy was successfully employed to verify the function of the first two enzymes in the naematolin pathway from H. fasciculare. nih.govnih.gov Researchers co-expressed the atypical sesquiterpene synthase and an adjacent FAD oxidase in A. oryzae. nih.gov The engineered host produced several oxidized caryophyllene derivatives, confirming the function of both genes and representing the first critical step toward the heterologous production of a complex basidiomycete-derived sesquiterpene. nih.govnih.gov This success provides a clear roadmap for expressing the this compound pathway, which is mechanistically more complex but follows the same principles.
Pathway engineering within a heterologous host offers further opportunities for optimization. illinois.edu By replacing native promoters with strong, inducible promoters, codon-optimizing genes for the new host, and assembling enzymes on protein scaffolds to enhance substrate channeling, production yields can be significantly increased. nih.gov For a compound like this compound, which involves a triterpene core (Fasciculol C) and a depsipeptide side chain, a modular engineering approach would be ideal. The BGC for the triterpene core could be expressed and optimized first, followed by the introduction and tuning of the genes responsible for synthesizing and attaching the 3-hydroxy-3-methylglutaryl-tyrosine moiety.
Chemoenzymatic synthesis offers a complementary approach, combining chemical synthesis with highly selective enzymatic reactions. chemrxiv.orgnih.gov For this compound, the lanostane (B1242432) triterpene core, Fasciculol C, could potentially be synthesized chemically or produced via a heterologously expressed pathway. Subsequently, the complex depsipeptide side chain could be assembled and attached using isolated acyltransferases or non-ribosomal peptide synthetase (NRPS) machinery from the BGC. This hybrid strategy circumvents the need to reconstruct the entire complex pathway in a single host and leverages the strengths of both chemical and biological catalysis.
| Strategy | Description | Application Example (Related Pathways) | Potential for this compound Pathway |
|---|---|---|---|
| Heterologous Expression | Transferring a BGC from the native organism to a genetically tractable host (e.g., Aspergillus, E. coli). | The naematolin sesquiterpene cyclase and FAD oxidase from H. fasciculare were successfully expressed in A. oryzae. nih.govnih.gov | Expressing the terpene cyclase and tailoring enzymes for the fasciculol core in a host like A. oryzae to produce Fasciculol C. |
| Pathway Refactoring | Redesigning a BGC by replacing native regulatory elements (promoters, terminators) and optimizing gene order and codon usage for the heterologous host. frontiersin.org | Reconstruction of the pleuromutilin (B8085454) cluster from Clitopilus passeckerianus in A. oryzae led to a 2106% increase in production. researchgate.net | Optimizing expression of the this compound BGC to overcome low yields and balance the expression of multiple enzymes. |
| Dynamic Metabolic Regulation | Using metabolite-responsive promoters or biosensors to control pathway flux, balancing cell growth with product synthesis. frontiersin.org | Used to improve titers of various compounds by activating the pathway only after sufficient biomass has accumulated. frontiersin.org | Implementing a biosensor that detects an early pathway intermediate to switch on the expression of late-stage tailoring enzymes. |
| Chemoenzymatic Synthesis | Using isolated enzymes to perform specific, stereo- and regioselective modifications on a chemically synthesized substrate. chemrxiv.org | Enzymatic C-H oxidations on L-isoleucine to synthesize the 4,5-dihydroxy-L-isoleucine residue of α-amanitin. chemrxiv.org | Enzymatic esterification of a synthesized 3-hydroxy-3-methylglutaryl-tyrosine unit onto a biologically produced Fasciculol C core. |
Total Synthesis and Chemical Modification of Fasciculol D
Retrosynthetic Strategies for De Novo Synthesis of Fasciculol D
The construction of a molecule as complex as this compound necessitates a carefully planned retrosynthetic strategy. This involves a systematic deconstruction of the target molecule into simpler, synthetically accessible precursors.
This compound is characterized by a lanostane-type triterpenoid (B12794562) core appended with a depsipeptide side chain, which itself is cyclized into a macrolactone. A logical retrosynthetic analysis would prioritize the disconnection of the ester and amide bonds that define the depsipeptide structure, as these are generally more synthetically tractable to form than carbon-carbon bonds within the complex polycyclic core.
A primary disconnection would be the macrocyclic ester linkage, revealing a linear hydroxy acid precursor. This strategy is common in the synthesis of macrolide and depsipeptide natural products. rsc.org A second key disconnection would target the amide bond, separating the amino acid moiety from the 3-hydroxy-3-methylglutaric acid (HMGA) unit. Finally, the HMGA unit can be disconnected from the triterpenoid core via another ester linkage. This approach breaks down this compound into three main building blocks:
A functionalized lanostane (B1242432) triterpenoid.
A protected amino acid.
A protected 3-hydroxy-3-methylglutaric acid (HMGA) derivative.
| Disconnection Point | Bond Type | Resulting Fragments |
| Macrolactone | Ester | Linear Hydroxy-Acyl-Depsipeptide |
| Depsipeptide Linkage | Amide | Acyl-HMGA-Triterpenoid and Amino Acid |
| Triterpenoid-Side Chain Linkage | Ester | Triterpenoid Alcohol and HMGA derivative |
This table outlines the primary disconnection points in a plausible retrosynthetic analysis of this compound.
The synthesis of the lanostane-type triterpenoid core represents a significant challenge due to its dense stereochemistry. A plausible approach would involve a biomimetic-type polyene cyclization, a powerful strategy for the construction of polycyclic terpenoids. This would start from a suitably functionalized acyclic polyene precursor, which upon acid-catalyzed cyclization, could generate the characteristic ring system of lanosterol (B1674476). Subsequent enzymatic or chemical oxidation reactions would be required to install the various hydroxyl groups found on the this compound core.
The depsipeptide portion would be assembled through standard peptide coupling and esterification reactions. The order of assembly could vary. One approach would be to first couple the HMGA unit to the triterpenoid alcohol, followed by amide bond formation with the amino acid, and finally, macrolactonization to close the ring.
Disconnection Analysis of the Depsipeptide Skeleton
Development of Stereoselective Synthetic Methodologies
The numerous stereocenters in this compound demand a high degree of stereocontrol throughout the synthesis.
The amino acid and HMGA components of the depsipeptide chain contain chiral centers that must be established with the correct absolute stereochemistry. For the amino acid fragment, numerous methods for asymmetric synthesis exist, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. rsc.orgresearchgate.net For instance, an asymmetric Strecker synthesis or the alkylation of a chiral glycine (B1666218) enolate equivalent could be employed to set the stereocenter of the amino acid. researchgate.net
The 3-hydroxy-3-methylglutaric acid (HMGA) moiety possesses a stereogenic center at the hydroxyl-bearing carbon. Its synthesis could be achieved through various asymmetric methods, such as the asymmetric dihydroxylation of a corresponding unsaturated ester or the use of a chiral ketone reduction. A particularly elegant approach involves the use of β-lactone intermediates, which can be opened with high stereospecificity to yield the desired β-hydroxy acid derivative. clockss.org
| Chiral Precursor | Key Stereocenter(s) | Potential Asymmetric Methodologies |
| Amino Acid | α-carbon | Asymmetric Strecker synthesis, Chiral auxiliary-based alkylation, Enzymatic resolution |
| 3-Hydroxy-3-methylglutaric acid (HMGA) | C-3 | Asymmetric dihydroxylation, Chiral ketone reduction, Stereospecific opening of β-lactones |
This table summarizes potential stereoselective strategies for the synthesis of the chiral building blocks of this compound.
The formation of the macrolactone ring is a critical step where stereocontrol can be a challenge. The choice of macrolactonization conditions is crucial to avoid epimerization of any stereocenters adjacent to carbonyl groups. Commonly used methods include the Yamaguchi, Shiina, or Corey-Nicolaou macrolactonization protocols, which are known to proceed under mild conditions. nih.gov
During the coupling of the synthetic fragments, it is imperative to use reagents that minimize racemization, especially at the α-carbon of the amino acid. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often employed in modern peptide synthesis to ensure high fidelity of the stereocenters. mdpi.com
Asymmetric Synthesis of Chiral Precursors
Synthesis of this compound Analogs and Derivatives
The modular nature of the proposed retrosynthetic strategy lends itself well to the synthesis of analogs and derivatives of this compound. By substituting the amino acid or the HMGA unit with non-natural variants, a library of analogs could be generated. For example, replacing the natural amino acid with other proteinogenic or non-proteinogenic amino acids could probe the structure-activity relationship of this part of the molecule. Similarly, modifications to the lanostane core, such as altering the oxidation pattern, could provide insights into the role of the triterpenoid scaffold. The synthesis of such analogs is crucial for understanding the biological activity of this compound and for the development of potential therapeutic leads. While no specific syntheses of this compound analogs have been reported, the general principles of depsipeptide analog synthesis are well-established. nih.gov
Structure-Activity Relationship (SAR) Oriented Analog Design
The investigation into the structure-activity relationships (SAR) of fasciculol-type compounds is crucial for identifying the structural features responsible for their biological effects and for designing more potent and selective analogs. Research has primarily focused on modifications of the lanostane skeleton and the depsipeptide side chain to probe their influence on activities such as cytotoxicity and chemosensitization.
Bioassay-guided fractionation of extracts from Naematoloma fasciculare has led to the isolation of numerous new and known lanostane triterpenoids. acs.org The evaluation of these natural analogs provides the foundation for SAR understanding. For instance, studies on compounds isolated from Pholiota populnea, which share the lanostane skeleton, have revealed significant chemosensitizing activity on multidrug-resistant cancer cells. acs.org Pholiols B and D, which are structurally related to the fasciculols, demonstrated synergistic effects when combined with the chemotherapeutic agent doxorubicin (B1662922). acs.org
Key areas of the fasciculol structure that are prime for modification in SAR studies include:
The Lanostane Core: Modifications to the oxygenation pattern (hydroxyl, keto, and epoxy groups) at various positions (e.g., C-2, C-3, C-8, C-12, C-24, C-25) can significantly impact bioactivity. researchgate.netacs.org
The Depsipeptide Side Chain: The nature of the amino acid and the 3-hydroxy-3-methylglutaryl (HMGA) linker in compounds like this compound is a critical determinant of activity. clockss.org Synthesizing analogs with different amino acids or modified linkers is a key strategy. The absolute configuration of the HMGA group has been a subject of study to determine its importance. acs.org
The antiproliferative activities of various fasciculol derivatives against human cancer cell lines have been evaluated, providing valuable data for SAR. researchgate.netacs.org Similarly, the inhibitory effects on nitric oxide production in microglial cells have been tested for some analogs. researchgate.net
Table 1: Research Findings on Fasciculol Analogs
| Compound/Analog | Source/Modification | Observed Activity | Reference |
|---|---|---|---|
| Fasciculols H and I | Isolated from N. fasciculare | Inhibitory activity against human glioma cell line U87 and NF-κB | researchgate.net |
| Pholiol B and D | Isolated from P. populnea | Synergistic chemosensitizing activity with doxorubicin on Colo 320 cells | acs.org |
| Fasciculol F | Isolated from H. lateritium | Investigated for anti-inflammatory properties (COX-2 inhibition, Nrf2 activation) | d-nb.info |
This table is interactive. Click on the headers to sort the data.
Diversification Strategies for Structural Modifications
Diversification strategies aim to generate libraries of structurally related compounds from a common precursor, enabling a broader exploration of the chemical space and SAR. For the fasciculol family, diversification can be approached by leveraging both biosynthetic pathways and synthetic chemistry.
Nature itself provides a blueprint for diversification, with fungi like Hypholoma and Naematoloma producing a wide array of fasciculol congeners with varied oxygenation and side-chain patterns. researchgate.netd-nb.info Chemists can draw inspiration from this natural diversity to devise synthetic strategies. Key diversification approaches include:
Modification of the Triterpene Scaffold: Starting with an isolated natural product like Fasciculol B or a synthetic precursor, a variety of reactions can be employed to modify the core structure. These include selective oxidations, reductions, epoxidations, and glycosylations to generate analogs with different functional groups on the lanostane skeleton.
Side-Chain Variation: The depsipeptide side chain is a key point for diversification. A versatile synthesis of the 3-hydroxy-3-methylglutaric acid (HMGA) fragment is crucial. Shirahama and co-workers developed a method using a β-lactone intermediate that could be cleaved with various amine nucleophiles, including different amino esters, to yield a library of chiral HMGA amides. clockss.org This strategy allows for the systematic variation of the amino acid component of this compound analogs to probe its role in biological activity.
Combinatorial Biosynthesis: Advances in genetic engineering could potentially allow for the manipulation of the biosynthetic gene clusters responsible for fasciculol production in the native fungi, leading to the generation of novel derivatives.
These strategies enable the creation of a diverse set of molecules for high-throughput screening, accelerating the discovery of compounds with improved or novel biological profiles.
Expedient Synthetic Routes to Related Fasciculol Congeners (e.g., Fasciculol B)
The total synthesis of complex natural products like the fasciculols is a significant challenge. Expedient synthetic routes are essential for providing sufficient material for biological testing and for creating analogs that are not accessible from natural sources. As this compound is a depsipeptide of Fasciculol C, which is closely related to Fasciculol B, the synthesis of these core triterpenes is a foundational step. researchgate.netisopsoc.org
Fasciculol B is a lanostane-type triterpene that serves as a key precursor in the biosynthesis of more complex congeners. isopsoc.org Its structure features a tetracyclic core with a specific pattern of hydroxyl groups. While a complete total synthesis from simple starting materials is not widely reported in the reviewed literature, synthetic efforts would focus on:
Construction of the Lanostane Skeleton: This would likely involve strategies such as biomimetic olefin cyclization of a suitable polyene precursor to form the tetracyclic ring system. isopsoc.org
Stereoselective Introduction of Oxygen Functionalities: The synthesis must control the stereochemistry of multiple hydroxyl groups on the A, B, C, and D rings and on the side chain. Dioxirane oxidations are known to be useful for selective oxidations in steroid chemistry and could be applicable here. isopsoc.org
Synthesis of the Side Chain: The synthesis of the dihydroxy-containing side chain of Fasciculol B would require stereoselective methods, potentially similar to those developed for the synthesis of the 24(R),25-dihydroxycholesterol side chain. acs.org
Once a synthetic route to Fasciculol B or C is established, the final step to obtaining this compound would involve the esterification and amidation with the 3-hydroxy-3-methylglutaric acid and the appropriate amino acid, leveraging synthetic methodologies like those developed for peptide coupling and the synthesis of HMGA fragments. clockss.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Fasciculol B |
| Fasciculol C |
| This compound |
| Fasciculol E |
| Fasciculol F |
| Fasciculol G |
| Fasciculol H |
| Fasciculol I |
| Fasciculic Acid A |
| Fasciculic Acid B |
| Pholiol B |
| Pholiol C |
| Pholiol D |
| Doxorubicin |
| 3-hydroxy-3-methylglutaric acid (HMGA) |
| Ergosterol |
| Demethylincisterol A2 |
| Uridine |
Molecular Mechanisms of Fasciculol D Biological Activity
Investigation of Antimicrobial Action Mechanisms
Fasciculol D has demonstrated notable antimicrobial properties. The investigation into its mechanisms of action focuses on its spectrum of activity against key bacterial pathogens, the identification of its cellular targets, and the potential for antimicrobial resistance.
Spectrum of Activity Against Specific Bacterial Pathogens (Staphylococcus aureus, Klebsiella pneumoniae)
Research has identified this compound as having antimicrobial activity against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Klebsiella pneumoniae. nii.ac.jpcabidigitallibrary.org These pathogens are significant in clinical settings due to their ability to cause a wide range of infections and their increasing resistance to conventional antibiotics. The activity of this compound against both bacterial types suggests a broad-spectrum potential, a desirable characteristic for new antimicrobial agents.
| Compound | Target Pathogen | Observed Effect | Source |
|---|---|---|---|
| This compound | Staphylococcus aureus | Antimicrobial Activity | nii.ac.jpcabidigitallibrary.org |
| This compound | Klebsiella pneumoniae | Antimicrobial Activity | nii.ac.jpcabidigitallibrary.org |
Elucidation of Cellular Targets and Molecular Pathways Perturbed by this compound
The precise cellular targets and molecular pathways disrupted by this compound have not been fully elucidated. However, studies on related triterpenoid (B12794562) compounds offer potential insights into its mechanism of action. Triterpenes, as a class, have been reported to interfere with bacterial structures such as the cell membrane and may also modulate gene expression, leading to a reduced capacity for adhesion and biofilm formation. mdpi.com For instance, a study involving the related compounds Fasciculol E or F suggested that their antibiofilm activity against S. aureus could be linked to the disruption of the biofilm matrix and inhibition of its formation. mdpi.com This action is critical as biofilm formation is a key virulence factor that protects bacteria from antibiotics and host immune responses.
Another potential mechanism, inferred from studies on other fungal steroids, is the inhibition of bacterial cell wall synthesis. mdpi.com Molecular docking studies have predicted that some fungal steroids can bind to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com While these findings are not specific to this compound, they provide a plausible hypothesis for its antibacterial activity that warrants further investigation.
Studies on Antimicrobial Resistance Mechanisms
Currently, there is a lack of specific research in the scientific literature detailing the mechanisms of bacterial resistance to this compound. The emergence of resistance is a major challenge for all antimicrobial agents, and it typically occurs through mechanisms such as enzymatic inactivation of the drug, modification of the drug's target site, or active efflux of the compound from the bacterial cell. researchgate.net As research into this compound and its derivatives progresses, future studies will likely be necessary to determine if and how bacteria develop resistance to this specific class of triterpenoids.
Mechanistic Understanding of Phytotoxic Effects
In addition to its antimicrobial properties, this compound is recognized for its phytotoxicity. The study of its effects on plants is centered on its impact on growth and development, as well as the underlying cellular damage it causes.
Impact on Plant Growth and Development (e.g., Radicle Elongation Inhibition)
The effects of fasciculol-type compounds on plant growth appear to be complex and potentially species-dependent. Several studies have reported that compounds from the fasciculol family inhibit plant growth. Specifically, Fasciculols A through F have been shown to inhibit the growth of Chinese cabbage seedlings. nii.ac.jp
Conversely, other related compounds isolated from Hypholoma fasciculare, known as fascicularones, have been observed to promote the radicle elongation of lettuce seedlings. jmb.or.kr This suggests that subtle structural differences among these related triterpenoids can lead to opposing biological effects on plant development. While some fungal metabolites are known to inhibit root growth, others can significantly enhance it.
| Compound(s) | Plant Species | Observed Effect | Source |
|---|---|---|---|
| Fasciculols A-F | Chinese Cabbage | Growth Inhibition | nii.ac.jp |
| Fascicularones A-D | Lettuce | Promotion of Radicle Elongation | jmb.or.kr |
Cellular and Subcellular Effects in Plant Systems
The specific cellular and subcellular mechanisms underlying the phytotoxicity of this compound are not yet well-defined in published research. Generally, fungal phytotoxins can exert their effects through various modes of action at the cellular level. mdpi.com These mechanisms can include the disruption and disintegration of the plasma membrane, leading to cellular leakage, the inhibition of crucial enzymes, the arrest of mitosis, or interference with the photosynthetic electron transport chain. mdpi.comnih.gov
Plants, in response to pathogenic attack or phytotoxins, often activate defense mechanisms that involve the production of secondary metabolites and reactive oxygen species (ROS). nih.gov These responses can lead to the reinforcement of plant cell walls or, in cases of severe stress, trigger programmed cell death. nih.gov Future research is needed to determine which of these or other potential pathways are specifically perturbed by this compound in plant systems.
Structure-Activity Relationship (SAR) Studies in Phytotoxicity
The phytotoxic effects of the fasciculol family of compounds are intrinsically linked to their chemical structures. While comprehensive structure-activity relationship (SAR) studies focusing specifically on a wide range of this compound derivatives are not extensively documented, valuable insights can be drawn from comparative studies of naturally occurring fasciculols and the general principles of mycotoxin phytotoxicity.
This compound is a depsipeptide derivative of Fasciculol B, featuring a lanostane (B1242432) triterpene core esterified with a side chain of N-(3-hydroxy-3-methylglutaryl)-glycine. nih.gov Its phytotoxicity, which includes the inhibition of root elongation in Chinese cabbage seedlings, is a result of this complex structure. nih.gov
Key determinants for the phytotoxicity of fasciculols appear to be the hydroxylation pattern of the steroid nucleus and the nature of the side chain at C-3. Research comparing the inhibitory activity of different fasciculols on plant growth has revealed significant differences based on their molecular architecture. For instance, the inhibitory activity of Fasciculol A against the root elongation of certain plants was found to be merely one-fourth of that exhibited by Fasciculol B and Fasciculol C. mdpi.com This highlights that the degree and position of hydroxylation on the lanostane skeleton are critical for the intensity of the phytotoxic effect.
General SAR studies on other phytotoxic fungal metabolites, such as fumonisins, have further established that specific functional groups are essential for toxicity. In fumonisins, the tricarballylic acid side chains and a key amine group are the primary features responsible for their mode of action, which involves the inhibition of ceramide synthase. nih.gov The removal or modification of these groups leads to a significant reduction in toxicity. nih.gov By analogy, the phytotoxicity of this compound is likely governed by the interplay between its tetracyclic triterpene core and its unique depsipeptide side chain.
The table below summarizes the comparative phytotoxicity of related fasciculol compounds, illustrating the established structure-activity relationships.
| Compound | Structural Difference from Fasciculol B | Relative Phytotoxicity | Reference |
| Fasciculol A | Lacks the C-12 hydroxyl group | Lower (25% of Fasciculol B/C) | mdpi.com |
| Fasciculol B | Parent compound (2α,3β,12α,24R,25-pentahydroxylanosta-8-ene) | High | mdpi.com |
| Fasciculol C | Isomer of Fasciculol B | High | mdpi.com |
| This compound | Fasciculol B with a depsipeptide side chain at C-3 | Inhibits root elongation | nih.gov |
These findings suggest that the specific arrangement of hydroxyl groups on the steroid nucleus and the presence of the depsipeptide moiety are crucial for the phytotoxic activity of this compound.
Exploration of Broader Biological System Interactions at a Molecular Level
Enzyme Modulation and Protein Interactions (drawing insights from studies on related fasciculols and fungal extracts)
The biological activities of this compound and its congeners extend beyond phytotoxicity to include significant interactions with key proteins and enzymes in various biological systems. Insights from studies on related fasciculol compounds and extracts from their source fungi, such as Naematoloma fasciculare, reveal a pattern of potent enzyme modulation.
Calmodulin Inhibition: A primary and well-documented molecular target for the fasciculol family is calmodulin (CaM), a ubiquitous and essential calcium-binding messenger protein that regulates a multitude of cellular processes. u-szeged.hu Several fasciculol derivatives have been identified as potent calmodulin antagonists. jmb.or.krrsc.org Specifically, fasciculic acids A, B, and C, which share the same lanostane skeleton but differ in their acidic side chains, are known calmodulin inhibitors. d-nb.inforesearchgate.net Fasciculol C and Fasciculol F also exhibit this inhibitory activity. u-szeged.hursc.org This inhibition is significant as calmodulin is a key regulator of enzymes such as phosphodiesterase 1 (PDE1). researchgate.net Given that this compound is a depsipeptide of Fasciculol B, it is highly probable that it interacts with and modulates calmodulin or calmodulin-dependent enzymes, representing a key aspect of its molecular mechanism of action.
Protein Kinase C (PKC) and Cyclooxygenase-2 (COX-2) Inhibition: There is evidence to suggest that fasciculols may interact with other critical enzyme systems. Protein Kinase C (PKC) is a family of enzymes central to signal transduction, and various fungal metabolites are known to be potent PKC inhibitors. nih.govmdpi.com While direct inhibition by this compound has not been definitively shown, the general propensity for complex fungal triterpenoids to target kinase pathways suggests this as a plausible area of interaction. unam.mx Furthermore, studies on extracts from Hypholoma lateritium, a related mushroom, have demonstrated that isolated fasciculols, including Fasciculol C and F, can inhibit the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). d-nb.inforesearchgate.net This indicates that these compounds can interfere with the arachidonic acid pathway, a central route in inflammation.
The table below details the known enzyme and protein interactions for fasciculol-related compounds.
| Compound/Extract | Target Protein/Enzyme | Observed Effect | Reference |
| Fasciculic Acids A, B, C | Calmodulin (CaM) | Antagonistic activity | d-nb.inforesearchgate.net |
| Fasciculol C | Calmodulin (CaM) | Inhibition | rsc.org |
| Fasciculol F | Calmodulin (CaM) | Inhibition | u-szeged.hu |
| Fasciculol C, E, F | Cyclooxygenase-2 (COX-2) | Inhibition | d-nb.inforesearchgate.net |
| Fungal Metabolite (Calphostin C) | Protein Kinase C (PKC) | Inhibition | mdpi.com |
These findings collectively suggest that the molecular activity of this compound likely involves the modulation of multiple, fundamentally important cellular regulators like CaM, PKC, and COX-2.
Receptor Binding and Ligand-Target Interactions via Computational Chemistry
While specific computational studies detailing the receptor binding of this compound are not widely published, the field of computational chemistry offers powerful tools to explore and predict such interactions. Molecular docking simulations are a standard in silico method used to predict the binding affinity and orientation of a ligand (like this compound) within the active site of a target protein or receptor. nih.govsmujo.id
This approach could be instrumental in elucidating the mechanisms behind the observed biological activities of this compound. For instance, the known inhibition of calmodulin by related fasciculols could be modeled to understand the precise binding mode. researchgate.net Docking simulations could reveal the specific amino acid residues in calmodulin that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the lanostane skeleton and the depsipeptide side chain of this compound. Such studies are routinely performed to understand the interactions of natural products with various enzymatic targets, including penicillin-binding proteins and xanthine (B1682287) oxidase in bacteria and fungi, or enzymes like arginase and cathepsin B1 in parasites. nih.govsmujo.idresearchgate.net
A hypothetical workflow for investigating this compound's interactions would involve:
Target Selection: Based on experimental data from related compounds, primary targets would include calmodulin, various isoforms of Protein Kinase C (PKC), and cyclooxygenase-2 (COX-2). d-nb.inforesearchgate.net
Model Preparation: High-resolution 3D structures of these target proteins would be obtained from databases like the Protein Data Bank (PDB). The 3D structure of this compound would be generated and optimized for energy.
Docking Simulation: Using software like AutoDock, the binding of this compound to the active or allosteric sites of the target proteins would be simulated. nih.gov The output would provide binding energy scores (indicating affinity) and the most probable binding conformations.
Interaction Analysis: The resulting complex would be analyzed to identify the key molecular interactions, providing a structural basis for the compound's inhibitory or modulatory activity.
This computational approach provides a rational basis for understanding structure-activity relationships and can guide the design of future experiments to confirm these molecular interactions.
Investigations into Cell Cycle or Metabolic Pathway Interventions
The biological impact of complex natural products like this compound often involves interference with fundamental cellular processes such as the cell cycle and metabolic pathways.
Metabolic Pathway Interventions: Direct evidence links fasciculols to the modulation of metabolic pathways. In a study investigating hyperlipidemia in rats, fasciculol was identified as one of the serum metabolites that was significantly regulated following treatment with kidney bean fermented broth. mdpi.com The metabolic pathways most affected in this context included amino acid-related pathways such as D-glutamine and D-glutamate metabolism. mdpi.com This is particularly relevant as this compound itself contains a glycine (B1666218) amino acid residue, suggesting it may directly participate in or influence amino acid metabolism.
Furthermore, studies on the metabolic response of plants to fungal pathogens show widespread changes in host metabolism, particularly in pathways related to amino acids and carbohydrates, as the plant mounts a defense. mdpi.com As a phytotoxin, this compound's mode of action in plants likely involves the disruption of these critical metabolic networks. The broad metabolic influence of other steroid-like molecules, such as Vitamin D's role in regulating tryptophan, fatty acid, and lipid metabolism, provides a strong parallel for how a steroidal triterpene like this compound could exert pleiotropic effects on an organism's metabolism. mdpi.combiorxiv.org
Cell Cycle Interventions: While direct studies on this compound's effect on the cell cycle are limited, it is a well-established activity for many fungal triterpenes and other complex metabolites. For example, ganoderic acid, another lanostane-type triterpene, has been shown to induce G1 phase cell cycle arrest in cancer cells. researchgate.net Other fungal products have been found to induce arrest at the S phase or G2/M phase. researchgate.netacs.orgmdpi.com This recurring theme among structurally related natural products suggests that investigating the effect of this compound on cell cycle progression is a logical step to fully understand its biological activity profile. Given its demonstrated cytotoxicity in some contexts, interference with cell cycle checkpoints is a plausible mechanism of action.
Advanced Research Perspectives and Applications of Fasciculol D
Agricultural Applications through Phytotoxin Research
Fasciculol D belongs to a class of lanostane (B1242432) triterpenoids produced by the poisonous mushroom Hypholoma fasciculare (also known as Naematoloma fasciculare). leadventgrp.comnih.gov These compounds are recognized as fungal secondary metabolites with notable phytotoxic properties, meaning they are toxic to plants. mdpi.compageplace.denih.gov This inherent toxicity is the foundation for investigating their potential uses in agriculture, particularly as natural alternatives to synthetic herbicides.
Rational Design of Bioherbicides Based on this compound Scaffolds
The development of new herbicides is crucial for managing weed resistance and reducing the environmental impact of agriculture. Fungal phytotoxins like this compound offer novel modes of action and are biodegradable, making them attractive candidates for bioherbicide development. mdpi.com The core chemical structure of this compound, its lanostane scaffold, serves as a template for the rational design of new herbicidal compounds. nih.govresearchgate.net
The strategy involves synthesizing various analogues of this compound by modifying its functional groups to study their structure-activity relationships (SAR). mdpi.comnih.gov For instance, the presence, number, and position of hydroxyl (-OH) groups and the depsipeptide side chain on the triterpenoid (B12794562) skeleton are critical for its biological activity. Research on related fasciculols has demonstrated that variations in these structures lead to different levels of phytotoxicity. nih.gov One study on various fungal metabolites, including the related Fasciculol C, tested their herbicidal activity against milk thistle (Silybum marianum). researchgate.net Fasciculol C showed a significant inhibitory effect on both root and shoot growth. researchgate.net
By understanding which parts of the this compound molecule are essential for its plant-killing activity, chemists can design and create new molecules that are more potent, have a broader weed-killing spectrum, or are more selective, affecting only weeds while leaving crops unharmed. The lanostane scaffold provides a robust and complex framework that is difficult for plants to develop resistance against compared to simpler synthetic herbicides. nih.gov
| Compound | Concentration (mg/L) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| Fasciculol C | 500 | 55.7 | 37.5 | researchgate.net |
Role in Understanding Fungal-Plant Interactions
Secondary metabolites produced by fungi are not just random chemical products; they play critical roles in the organism's survival and interaction with its environment. frontiersin.orgtu-darmstadt.de this compound, as a phytotoxin, is a key player in the chemical warfare that occurs in the soil between fungi and plants, a phenomenon known as allelopathy. pageplace.detaylorandfrancis.com The producing fungus, H. fasciculare, is known to engage in competitive and antagonistic interactions with plants and other microbes. researchgate.netnih.gov
The secretion of phytotoxic compounds like this compound can inhibit the growth of nearby plants, giving the fungus a competitive advantage for space and nutrients. mdpi.compageplace.de These compounds can cause a range of symptoms in plants, including stunting of growth, chlorosis (yellowing), and necrosis (tissue death), which ultimately hinders the plant's ability to compete. mdpi.com Studies on the interactions of H. fasciculare have shown it produces a variety of metabolites, including volatile organic compounds like sesquiterpenes, that contribute to its antagonistic capabilities. researchgate.net this compound is a non-volatile, but powerful, part of this chemical arsenal. Understanding the precise role and mechanism of action of this compound in these interactions provides valuable insights into the complex ecological dynamics of forest and soil ecosystems. mdpi.com This knowledge can be harnessed to develop new strategies for managing plant diseases and promoting beneficial plant-microbe relationships.
Strategies for Sustainable Production and Supply
For this compound to be a viable option for agricultural or other applications, a reliable and cost-effective production method is essential. Since harvesting the source mushroom, H. fasciculare, is not a scalable solution, researchers are focusing on biotechnological and synthetic strategies.
Bioprocess Engineering for Enhanced Fermentation Yields
This compound can be produced by growing H. fasciculare in large-scale liquid cultures using bioreactors, a process known as fermentation. researchgate.netacs.org Bioprocess engineering focuses on optimizing the conditions of this fermentation to maximize the yield of the desired compound. leadventgrp.comalliedacademies.org Key parameters that can be fine-tuned include the composition of the nutrient medium (carbon and nitrogen sources), temperature, pH, oxygen levels, and agitation speed. alliedacademies.orgnih.gov
Methodologies like the Plackett-Burman design can be used to quickly screen and identify the most critical factors affecting production. Following this, response surface methodology (RSM) can be employed to precisely optimize these key factors to achieve the highest possible yield. nih.gov For example, a study optimizing the production of antifungal metabolites from a Streptomyces species successfully increased the product yield significantly by systematically adjusting factors like nutrient sources, pH, temperature, and fermentation time. nih.gov A similar, systematic approach would be applied to the fermentation of H. fasciculare to create an industrial-scale process for producing this compound.
| Parameter | Description | Relevance |
|---|---|---|
| Medium Composition | Types and concentrations of carbon, nitrogen, minerals, and vitamins. | Provides the necessary building blocks for fungal growth and metabolite synthesis. alliedacademies.org |
| Temperature | The incubation temperature of the culture. | Affects enzyme activity and metabolic rates. nih.gov |
| pH | The acidity or alkalinity of the culture medium. | Influences nutrient uptake and enzyme function. nih.gov |
| Aeration & Agitation | The rate of oxygen supply and mixing within the bioreactor. | Ensures sufficient oxygen for aerobic metabolism and uniform distribution of nutrients. alliedacademies.org |
Metabolic Engineering of Fungal Strains for Optimized Biosynthesis
Beyond optimizing growth conditions, the fungus itself can be genetically modified to become a more efficient "cell factory" for this compound. This field, known as metabolic engineering, involves altering the genetic makeup of the organism to enhance the production of a specific metabolite. alliedacademies.orgresearchgate.net Genomic studies of H. fasciculare have identified the biosynthetic gene clusters (BGCs) responsible for producing terpenoids, the class of compounds to which fasciculols belong. nih.govfrontiersin.org
The biosynthesis of all triterpenoids, including this compound, begins with the cyclization of a precursor molecule, 2,3-oxidosqualene, by an enzyme called oxidosqualene cyclase (OSC), which creates the initial lanostane skeleton. researchgate.netrsc.org This skeleton is then "decorated" by other enzymes, such as cytochrome P450 monooxygenases (P450s), which add the hydroxyl groups and other functionalities that define the final molecule. researchgate.net
Using modern genetic tools like CRISPR-Cas9, scientists can:
Overexpress key genes: Increase the expression of the specific OSC and P450 enzymes in the this compound pathway to boost production. alliedacademies.org
Knock out competing pathways: Delete genes for other metabolic pathways that draw from the same pool of precursors, thereby funneling more resources towards this compound synthesis.
Enhance precursor supply: Engineer the fungus to produce more of the initial building blocks, like acetyl-CoA and mevalonic acid, that lead to 2,3-oxidosqualene. rsc.org
These strategies can dramatically increase the yield of this compound, making fermentation a highly efficient and sustainable production method. sjtu.edu.cn
Semi-Synthesis from Readily Available Precursors
An alternative or complementary approach to fermentation is semi-synthesis. This strategy involves using a readily available natural product as a starting material (precursor) and then using chemical reactions to convert it into the desired, more complex molecule. This is often more feasible than a full chemical synthesis from simple building blocks, which has been demonstrated for the related Fasciculol A but is a very complex process. acs.org
The logical precursor for this compound would be a simple lanostane triterpenoid, such as lanosterol (B1674476) itself or a related compound from a high-yielding fungal source. researchgate.netmdpi.com The semi-synthetic process would then involve a series of controlled chemical reactions to introduce the specific hydroxyl groups and attach the depsipeptide side chain at the correct positions on the lanostane scaffold. The development of semi-synthetic routes for other complex terpenoids, like the antimalarial drug artemisinin, has proven to be a highly successful strategy for industrial-scale production. sjtu.edu.cn This approach could provide a stable and scalable supply of this compound, bypassing the complexities of optimizing a fungal fermentation process.
Integration of Omics Technologies in Natural Product Discovery
Modern research into natural products like this compound is increasingly reliant on "omics" technologies. These high-throughput biological approaches, including metabolomics and genomics, provide a system-wide perspective on the chemical and genetic landscape of an organism. They are pivotal in accelerating the discovery, characterization, and understanding of complex secondary metabolites.
Metabolomics for Profiling this compound and Related Metabolites
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of this compound, metabolomics serves as a powerful tool for creating detailed chemical profiles of the producing fungi, such as species of the genus Hypholoma. By employing advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can simultaneously detect and quantify a wide array of metabolites in a single sample. utupub.fi
This approach allows for the comprehensive mapping of this compound and its structurally related analogs. For instance, untargeted metabolomics analysis using LC-MS has been applied to differentiate the metabolic profiles of various organisms, successfully identifying and comparing the abundance of numerous compounds. researchgate.net In one such study analyzing serum samples, Fasciculol C was identified as one of many metabolites that could distinguish between test groups, highlighting the sensitivity of the technique. researchgate.net
Applying this methodology to fungi allows researchers to:
Identify and Quantify Known Fasciculols: Accurately measure the concentrations of this compound, E, F, and other related triterpenoids in fungal extracts.
Discover Novel Analogs: Detect previously uncharacterized peaks in mass spectrometry data that have similar fragmentation patterns to known fasciculols, suggesting the presence of new derivatives.
Compare Metabolic Fingerprints: Differentiate between various fungal species (e.g., Hypholoma fasciculare vs. Hypholoma capnoides) or even different strains of the same species based on their unique metabolic profiles. utupub.fi This can reveal how environmental or genetic factors influence the production of these compounds.
The data generated from these analyses are often complex and require multivariate statistical methods, such as Principal Component Analysis (PCA), to identify the most significant differences between samples. utupub.firesearchgate.net
Table 1: Representative Metabolites Identified in Fungal Metabolomic Studies
This table illustrates the types of data generated in a metabolomics study, showing how different classes of metabolites, including triterpenoids like the fasciculols, can be profiled. Data is representative of findings in the field.
| Metabolite Class | Identified Compound Example | Analytical Technique | Significance in Profiling |
|---|---|---|---|
| Triterpenoids | Fasciculol C | LC-MS | Key biomarker for specific fungal species or metabolic states. researchgate.netmdpi.com |
| Amino Acids | Valine | NMR | Indicates primary metabolic differences between fungal species. utupub.fi |
| Organic Acids | Malic Acid | NMR | Reflects variations in central carbon metabolism. utupub.fi |
| Sugars | Trehalose | NMR | Important for differentiating fungal parts (e.g., cap vs. stipe). utupub.fi |
| Steroids | Cerevisterol | LC-MS | Part of the broader secondary metabolite profile of Hypholoma species. mdpi.com |
Genomics for Uncovering Cryptic Biosynthetic Pathways
While metabolomics identifies the chemical products, genomics delves into the genetic blueprint responsible for their creation. The biosynthesis of secondary metabolites like this compound is orchestrated by a set of genes, typically clustered together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). nih.gov These BGCs contain the code for all the enzymes required to assemble the complex molecule from simpler precursors.
Many fungal BGCs are "cryptic," meaning they are not expressed, or are expressed at very low levels, under standard laboratory culture conditions. acs.org This has historically made it difficult to connect a natural product to its underlying genetic pathway. Whole-genome sequencing has revolutionized this field by allowing researchers to mine fungal genomes for these silent BGCs. nih.govfrontiersin.org
Recent genomic investigations into Hypholoma fasciculare, the primary source of fasciculols, have been particularly revealing. Key findings from these genomic studies include:
Identification of Numerous BGCs: In-depth sequence analysis of the H. fasciculare genome has identified more than 15 putative BGCs. nih.govnih.gov These clusters include genes for terpene synthases, polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS), indicating a rich potential for producing diverse secondary metabolites. nih.gov
Prediction of Terpene Clusters: In silico analysis suggests that several of the identified BGCs are likely responsible for producing terpene-based compounds, a class that includes the lanostane-type triterpenoid backbone of this compound. nih.govnih.gov For example, specific terpene synthase genes have been predicted to catalyze cyclization reactions that form the foundational structures of sesquiterpenes and triterpenes. nih.gov
Comparative Genomics: By comparing the genomes of different Hypholoma species, researchers can identify conserved BGCs as well as unique clusters, providing clues to the evolution of these metabolic pathways and the chemical diversity across the genus. nih.gov
This genomic information is crucial not only for understanding the natural biosynthesis of this compound but also for enabling its production through synthetic biology, where the entire pathway can be transferred to and expressed in a more easily cultured host organism. acs.org
Future Directions in Chemical Synthesis and Analog Development
Building on the knowledge gained from omics technologies, the future of this compound research is poised to expand into new realms of discovery and innovation. Key future directions involve leveraging both natural biodiversity and advanced chemical synthesis techniques to explore the full potential of the fasciculol scaffold.
Exploration of Undiscovered this compound-Related Natural Products from Fungal Biodiversity
The discovery of a family of related fasciculol compounds from Hypholoma species suggests that the chemical diversity of this structural class is far from exhausted. mdpi.comd-nb.inforesearchgate.net Fungi represent a vast, underexplored reservoir of bioactive natural products, with estimates of over 5 million species, each potentially harboring dozens of unique biosynthetic pathways. acs.orgnih.gov
Future research will focus on bioprospecting initiatives aimed at discovering novel fasciculol-type triterpenoids. This exploration can proceed along several avenues:
Screening Diverse Fungal Genera: Expanding the search beyond Hypholoma to other related and unrelated basidiomycetes, as well as endophytic fungi living within plants. ekb.egresearchgate.net These organisms in unique ecological niches are often a source of novel chemistry. mdpi.com
Investigating Different Geographic Strains: Collecting and analyzing strains of H. fasciculare and other producing fungi from different global locations, as geographic and environmental pressures can lead to variations in their secondary metabolite profiles. utupub.fi
Activating Silent Gene Clusters: Using epigenetic modifiers or co-cultivation techniques to trigger the expression of cryptic BGCs in known fasciculol-producing fungi, potentially unlocking the production of entirely new derivatives.
Modern isolation and structure elucidation techniques, such as LC-NMR and LC-MS, will be instrumental in rapidly identifying these new natural products from complex fungal extracts. researchgate.net
Table 2: Known Fasciculol-Related Compounds and Their Fungal Source
This table summarizes some of the known triterpenoids from the fasciculol family, demonstrating the chemical diversity produced by the Hypholoma genus and underscoring the potential for discovering more related compounds.
| Compound Name | Fungal Source | Reference |
|---|---|---|
| Fasciculol A | Naematoloma fasciculare (now Hypholoma fasciculare) | tandfonline.com |
| Fasciculol B | Naematoloma fasciculare (now Hypholoma fasciculare) | tandfonline.com |
| Fasciculol C | Naematoloma fasciculare, Hypholoma lateritium | mdpi.comtandfonline.com |
| Fasciculol E | Hypholoma fasciculare, Hypholoma lateritium | mdpi.comd-nb.infowikipedia.org |
| Fasciculol F | Hypholoma lateritium | mdpi.comd-nb.infowikipedia.org |
| Fasciculic Acid B | Hypholoma lateritium | mdpi.comd-nb.info |
Combinatorial Chemistry for Diverse Analog Libraries
Beyond discovering what nature has already made, a significant future direction lies in the deliberate, systematic creation of new this compound analogs using combinatorial chemistry. This field of synthesis makes it possible to prepare large collections of structurally related compounds, known as chemical libraries, in a single, efficient process. wikipedia.org
The core principle involves using the this compound molecular structure as a central "scaffold." uomustansiriyah.edu.iq Synthetic reactions are then designed to attach a wide variety of different chemical "building blocks" to various reactive sites on the scaffold. cuny.edu By performing these reactions in parallel or in mixtures, a vast library containing thousands of unique analogs can be generated rapidly. wikipedia.orguomustansiriyah.edu.iq
Applying this to this compound would involve:
Scaffold Modification: Identifying reactive functional groups on the this compound molecule (such as hydroxyl groups) that can be readily modified.
Library Synthesis: Reacting the scaffold with a diverse set of chemical reagents (e.g., carboxylic acids, amines, sulfonyl chlorides) to create a large library of esters, amides, sulfonamides, and other derivatives. uomustansiriyah.edu.iq
High-Throughput Screening: Testing the entire library of new compounds simultaneously in biological assays to identify analogs with enhanced or novel activities. nih.gov
This approach is not limited to simple modifications. More advanced techniques could involve altering the core lanostane ring system itself. The goal of combinatorial chemistry is to systematically explore the "chemical space" around the parent molecule, providing a powerful strategy for developing next-generation compounds based on the promising this compound structure. nih.gov
Q & A
Q. How is Fasciculol D structurally characterized, and what analytical methods are critical for confirming its molecular configuration?
this compound's structural elucidation requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) is essential for determining its carbon skeleton and substituent positions. X-ray crystallography provides definitive proof of stereochemistry. For example, related compounds in the Fasciculol series (e.g., Fasciculol A–C) were characterized using these methods, with R-group variations (e.g., hydroxyl, methyl) identified through comparative spectral analysis . Experimental protocols must adhere to reproducibility standards, including full disclosure of instrument parameters and sample preparation in peer-reviewed publications .
Q. What are the recommended in vitro bioassay frameworks for preliminary evaluation of this compound’s bioactivity?
Initial bioactivity screening should follow a tiered approach:
- Tier 1: High-throughput assays (e.g., cytotoxicity against cancer cell lines like HeLa or MCF-7) with dose-response curves (IC₅₀ calculations).
- Tier 2: Target-specific assays (e.g., enzyme inhibition for kinases or proteases) to identify mechanisms of action.
- Tier 3: Comparative analysis against structurally similar compounds (e.g., Fasciculol A–C) to establish structure-activity relationships (SAR). Data should be validated with positive controls (e.g., doxorubicin for cytotoxicity) and statistical rigor (p < 0.05, n ≥ 3 replicates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from variations in experimental conditions (e.g., solvent polarity, cell line genetic drift). A systematic approach includes:
- Replication studies under standardized protocols (e.g., ATCC-certified cell lines, controlled solvent systems).
- Meta-analysis of published data to identify confounding variables (e.g., pH sensitivity, temperature effects).
- Computational modeling (e.g., molecular docking) to predict binding affinities and validate experimental IC₅₀ values. Transparent reporting of negative results and raw data in supplementary materials is critical .
Q. What strategies optimize the total synthesis of this compound while addressing stereochemical challenges?
this compound’s synthesis demands precision in stereocontrol:
- Retrosynthetic analysis: Divide the molecule into chiral building blocks (e.g., cyclohexane and cyclopentane moieties).
- Asymmetric catalysis: Use chiral ligands (e.g., BINAP) in key steps like Sharpless epoxidation or Heck coupling.
- Protecting group strategy: Temporarily mask hydroxyl groups to prevent undesired side reactions. Comparative studies of Fasciculol A–C synthesis routes (e.g., R-group modifications) can guide reaction condition optimization .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity profile?
- Animal models: Use murine models (e.g., BALB/c mice) for bioavailability and tissue distribution studies.
- Dosing regimen: Include multiple doses (e.g., 10 mg/kg, 50 mg/kg) to assess linearity in pharmacokinetic parameters (AUC, Cmax).
- Toxicity endpoints: Monitor liver/kidney function markers (ALT, creatinine) and histopathology. Ethical guidelines (e.g., NIH preclinical reporting standards) mandate detailed documentation of anesthesia, euthanasia, and sample collection protocols .
Methodological Considerations
- Research question formulation: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s mechanism or therapeutic potential .
- Literature gaps: Focus on understudied areas (e.g., this compound’s interaction with mitochondrial targets) using systematic reviews and bibliometric tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
